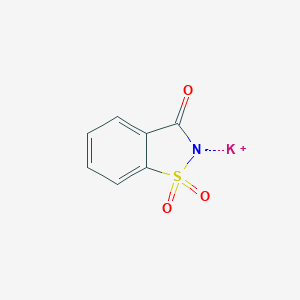
Hydrazinoborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinoborane is a chemical compound with the molecular formula N2H4BH3. It is a colorless, crystalline solid that is highly reactive and has a wide range of applications in scientific research.
Scientific Research Applications
Hydrazinoborane has a wide range of applications in scientific research, including as a reducing agent, a hydrogen source, a boron source, and a precursor for the synthesis of various organic and inorganic compounds. It is commonly used in the synthesis of boron-containing compounds, such as boron carbide and boron nitride, and in the reduction of metal ions to their corresponding metals.
Mechanism of Action
The mechanism of action of hydrazinoborane is primarily based on its ability to donate hydrogen atoms and boron atoms. It acts as a strong reducing agent due to its ability to donate hydrogen atoms, which can reduce metal ions to their corresponding metals. It also acts as a boron source, which can be used in the synthesis of boron-containing compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of hydrazinoborane. However, it has been shown to have low toxicity and is not classified as a carcinogen or mutagen. It is also not known to have any significant effects on the environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of hydrazinoborane is its ability to act as a strong reducing agent and boron source. It is also relatively easy to synthesize and has low toxicity. However, it can be highly reactive and may require special handling and storage precautions. It is also sensitive to moisture and air, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of hydrazinoborane in scientific research. One area of interest is in the development of new boron-containing compounds for use in materials science and electronics. Another area of interest is in the use of hydrazinoborane as a hydrogen source for fuel cells and other energy applications. Additionally, there may be potential applications for hydrazinoborane in the field of medicine, such as in the development of new drugs or as a diagnostic tool.
Conclusion
In conclusion, hydrazinoborane is a highly reactive chemical compound with a wide range of applications in scientific research. Its ability to act as a reducing agent and boron source make it a valuable tool for the synthesis of various organic and inorganic compounds. While there is limited research on its biochemical and physiological effects, it has been shown to have low toxicity and is not known to have any significant effects on the environment. As research on hydrazinoborane continues, there may be new and exciting applications for this versatile compound in a variety of fields.
Synthesis Methods
Hydrazinoborane can be synthesized using various methods, including the reaction of hydrazine with borane, the reaction of boron trifluoride with hydrazine, and the reaction of ammonia borane with hydrazine. The most commonly used method for synthesizing hydrazinoborane is the reaction of hydrazine with borane in a 1:1 molar ratio. This reaction is typically carried out in anhydrous diethyl ether or tetrahydrofuran at low temperatures.
properties
CAS RN |
13730-91-1 |
|---|---|
Product Name |
Hydrazinoborane |
Molecular Formula |
BH3N2 |
Molecular Weight |
41.85 g/mol |
InChI |
InChI=1S/BH3N2/c1-3-2/h3H,2H2 |
InChI Key |
MMWHFLGNMVNSLM-UHFFFAOYSA-N |
SMILES |
[B]NN |
Canonical SMILES |
[B]NN |
synonyms |
Hydrazinoborane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















